
1-(4-Bromophenyl)-2-methyl-2-propenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-methyl-2-propenone is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to the benzene ring and a methacryloyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-methyl-2-propenone typically involves the bromination of 1-methacryloylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to ensure selective bromination at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is monitored using spectroscopic techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methacryloyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form 4-bromo-1-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Major Products Formed
Substitution: Products include 4-substituted methacryloylbenzenes.
Oxidation: Products include 4-bromo-1-methacryloylbenzoic acid.
Reduction: Products include 4-bromo-1-methylbenzene.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-methyl-2-propenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-methyl-2-propenone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methacryloyl group can undergo polymerization reactions. These interactions are mediated by the compound’s ability to form covalent bonds with nucleophiles or electrophiles, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoanisole: Similar in structure but with a methoxy group instead of a methacryloyl group.
4-Bromobenzaldehyde: Contains an aldehyde group instead of a methacryloyl group.
4-Bromo-1-methylbenzene: Lacks the methacryloyl group, having a methyl group instead.
Uniqueness
1-(4-Bromophenyl)-2-methyl-2-propenone is unique due to the presence of both a bromine atom and a methacryloyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and material science.
Propriétés
Formule moléculaire |
C10H9BrO |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 |
Clé InChI |
JBABXKFMMMDQNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

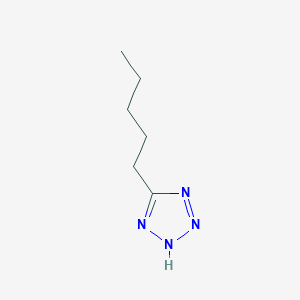


![2,4-dimethyl-6-(3-methyl-piperazin-1-yl)-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8733165.png)
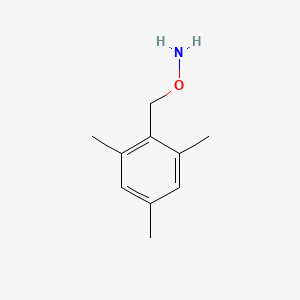
![2-[4-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B8733181.png)
![6-Methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B8733183.png)
![5-Chloro-2-hydroxy-N-[4-(pentafluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B8733189.png)
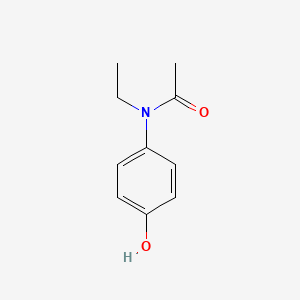
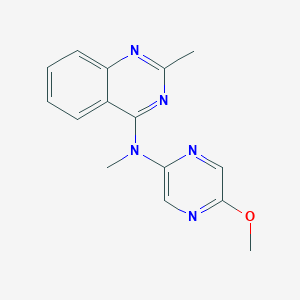
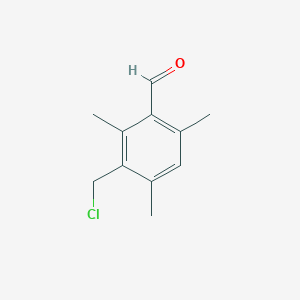
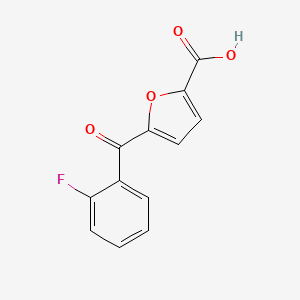
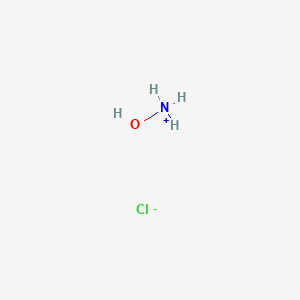
![4-[(6-Chloropyridin-3-yl)methyl]-1-hydroxy-2-naphthoic acid](/img/structure/B8733237.png)
